

Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name:	4-Fluoro-3,5-dimethylbenzyl bromide
Cat. No.:	B1318893

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Fluoro-3,5-dimethylbenzyl bromide** (CAS No. 886501-82-2). Due to the limited availability of public experimental spectra, this document focuses on established analytical protocols and presents predicted spectroscopic data based on the compound's structure. This guide is intended to assist researchers in the identification and characterization of this compound and structurally related molecules.

Compound Overview

4-Fluoro-3,5-dimethylbenzyl bromide is a halogenated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.^[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a bromomethyl group.

Table 1: Physicochemical Properties of **4-Fluoro-3,5-dimethylbenzyl bromide**

Property	Value	Reference
CAS Number	886501-82-2	[2] [3] [4]
Molecular Formula	C ₉ H ₁₀ BrF	[2]
Molecular Weight	217.08 g/mol	[2] [4]
Melting Point	44-46 °C	[5]
Appearance	Solid	N/A
Predicted Boiling Point	235.4 ± 35.0 °C	[5]
Predicted Density	1.394 ± 0.06 g/cm ³	[5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluoro-3,5-dimethylbenzyl bromide**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.2	d (doublet)	2H	Aromatic C-H
~ 4.5	s (singlet)	2H	-CH ₂ Br
~ 2.3	s (singlet)	6H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 160 (d, $J \approx 245$ Hz)	Aromatic C-F
~ 138 (d, $J \approx 5$ Hz)	Aromatic C-CH ₃
~ 135 (d, $J \approx 3$ Hz)	Aromatic C-CH ₂ Br
~ 128 (d, $J \approx 18$ Hz)	Aromatic C-H
~ 32	-CH ₂ Br
~ 15	-CH ₃

Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch (-CH ₃ , -CH ₂ Br)
1580 - 1620	Medium-Strong	Aromatic C=C stretch
1450 - 1500	Medium-Strong	Aromatic C=C stretch
1200 - 1250	Strong	C-F stretch
1200 - 1280	Strong	-CH ₂ - wag
600 - 700	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
216/218	Moderate	$[M]^+$ (Molecular ion peak, bromine isotope pattern)
137	High	$[M-Br]^+$ (Loss of bromine radical)
122	Moderate	$[M-Br-CH_3]^+$ (Loss of bromine and a methyl radical)
91	Low	Tropylium ion (rearrangement)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like **4-Fluoro-3,5-dimethylbenzyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluoro-3,5-dimethylbenzyl bromide** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$). The solvent should be chosen for its ability to dissolve the sample and for its well-defined residual solvent peak, which can be used for spectral calibration.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a proton spectrum using a standard pulse sequence.
 - The spectral width should encompass the expected range for organic molecules (typically 0-12 ppm).

- An appropriate number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.

- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A wider spectral width is required (typically 0-220 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans is necessary to obtain an adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum and calibrate using the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **4-Fluoro-3,5-dimethylbenzyl bromide** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

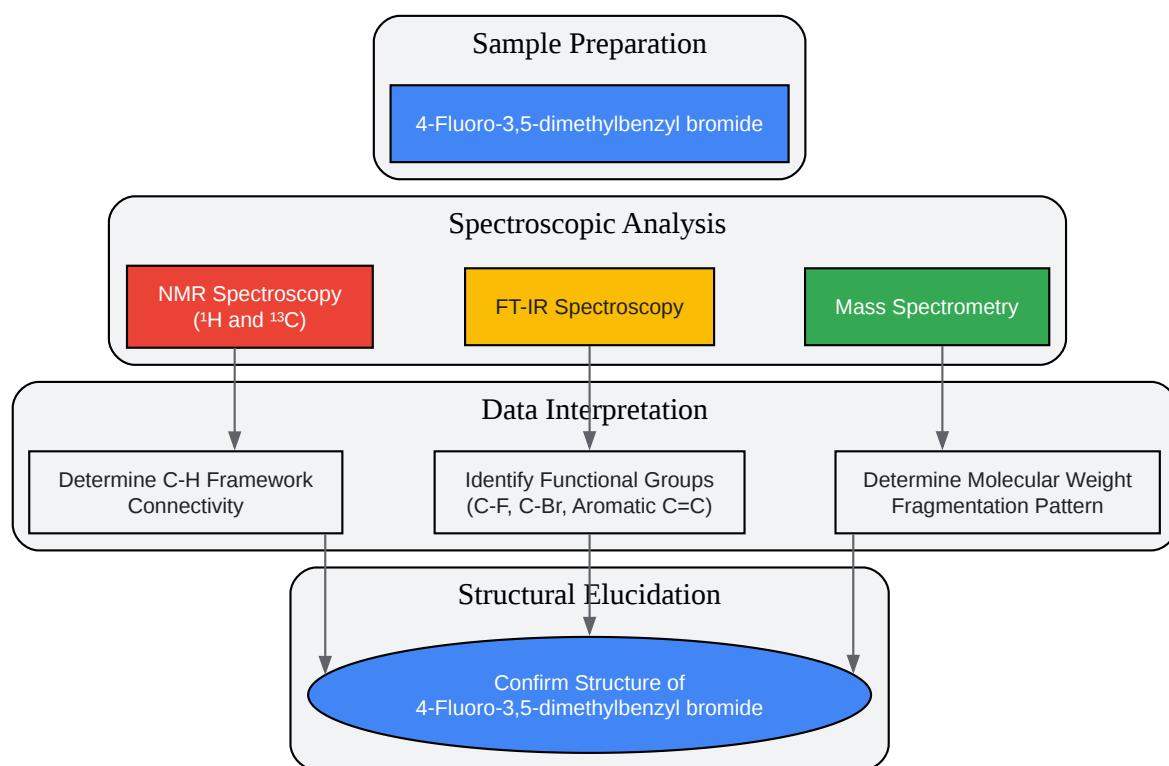
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}]^+$) to confirm the molecular weight. The presence of bromine will result in a characteristic $\text{M}+2$ peak with nearly equal intensity to the M peak.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The most abundant fragment is known as the base peak.

Experimental Workflow and Data Integration

The characterization of **4-Fluoro-3,5-dimethylbenzyl bromide** involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure.



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Caption: Workflow for the spectroscopic characterization of **4-Fluoro-3,5-dimethylbenzyl bromide**.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318893#spectroscopic-characterization-of-4-fluoro-3-5-dimethylbenzyl-bromide]

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